molecular formula C12H21IO B2574007 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane CAS No. 1864547-58-9

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane

Cat. No.: B2574007
CAS No.: 1864547-58-9
M. Wt: 308.203
InChI Key: LJBPTJHRFJGHLY-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane is a spirocyclic compound characterized by a central oxygen atom bridging two hydrocarbon rings (4-membered and 7-membered) and an iodomethyl substituent.

Properties

IUPAC Name

2-(iodomethyl)-1-oxaspiro[4.7]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IO/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPTJHRFJGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane typically involves the reaction of a suitable precursor with iodine and a base. One common method involves the use of a spirocyclic ketone as the starting material. The ketone undergoes a halogenation reaction with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the iodine atom, resulting in the formation of a spirocyclic hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of spirocyclic amines, thiols, or ethers.

    Oxidation: Formation of spirocyclic alcohols or ketones.

    Reduction: Formation of spirocyclic hydrocarbons.

Scientific Research Applications

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane largely depends on its chemical reactivity. The iodomethyl group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows the compound to interact with biological molecules, potentially disrupting cellular processes. The spirocyclic structure also contributes to its stability and ability to interact with specific molecular targets.

Comparison with Similar Compounds

Structural Variations in Spiro Ring Systems

Spirocyclic compounds differ in ring sizes, heteroatom placement, and substituents, which influence stability and reactivity.

Compound Name Spiro Ring System Key Heteroatoms Molecular Formula Key Features Reference
2-(Iodomethyl)-1-oxaspiro[4.7]dodecane [4.7] Oxygen C₁₂H₂₁IO Iodomethyl group; 12-carbon backbone N/A (Target)
1-Oxaspiro[5.6]dodecane (Compound 1 from ) [5.6] Oxygen Not specified Novel carbon skeleton with aromadendrane-derived core
2-(Bromomethyl)-1-oxaspiro[4.6]undecane [4.6] Oxygen C₁₁H₁₉BrO Bromomethyl substituent; 11-carbon backbone
8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane [4.5] Oxygen, Nitrogen C₁₇H₂₉IN₂O₃ Azaspiro system with Boc protection; iodine substituent
2-(7-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium chloride [4.5] Oxygen (×2), Nitrogen C₁₇H₃₁ClNO₂ Dioxaspiro system; piperidinium chloride substituent

Key Observations :

  • Backbone Length : The 12-carbon dodecane backbone in the target compound enhances lipophilicity relative to undecane (C₁₁, ) or decane (C₁₀, ) derivatives.

Substituent Effects: Halogens and Functional Groups

The iodomethyl group in the target compound distinguishes it from analogs with bromine () or nitrogen-based substituents ().

  • Halogen Reactivity : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br in ) make the target more reactive in nucleophilic substitutions or cross-coupling reactions .
  • Protective Groups : The Boc-protected azaspiro compound () demonstrates how functional groups can stabilize reactive intermediates, contrasting with the target’s unprotected iodomethyl group .

Biological Activity

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane is a compound with a unique spirocyclic structure that has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H21IOC_{12}H_{21}IO. Its structural representation can be summarized as follows:

  • SMILES : C1CCCC2(CCC1)CCC(O2)CI
  • InChI : InChI=1S/C12H21IO/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11H,1-10H2

This compound features a spirocyclic framework, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound has been achieved using various methodologies. A notable approach involves the use of radical precursors leading to high yields of the desired product. For instance, a study reported a yield of 96% when employing specific reaction conditions tailored for spirocyclic compounds .

Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, its structural characteristics suggest potential pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar spirocyclic structures often exhibit antimicrobial properties. While direct data on this compound is limited, it can be hypothesized that its unique structure may confer similar activities.

Enzyme Inhibition

Compounds containing halogens, such as iodine in this case, are often explored for their ability to inhibit various enzymes. The presence of the iodomethyl group might enhance interactions with biological targets, potentially leading to enzyme inhibition.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been investigated for their biological effects:

  • Study on Spiro Compounds : Research has shown that spirocyclic compounds can modulate biological pathways involved in cancer cell proliferation and apoptosis. These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .
  • Radical Chemistry Applications : The synthesis involving radical intermediates highlights the reactivity of such compounds in biological systems, opening avenues for exploring their role in redox biology and oxidative stress modulation .

Research Findings

A summary of relevant findings regarding the biological activity of spirocyclic compounds is presented in the table below:

Compound TypeBiological ActivityReference
Spirocyclic CompoundsAntimicrobial
Iodinated CompoundsEnzyme inhibition
Radical IntermediatesModulation of redox processes

Q & A

Advanced Research Question

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Computational Modeling: Density Functional Theory (DFT) can predict transition states and orbital interactions in spirocyclic systems. For example, NIST data on methyl-substituted dodecanes (e.g., 4-methyldodecane, InChIKey: UZTXSMATBUWDDZ-UHFFFAOYSA-N) provide reference geometries .
  • Trapping Intermediates: Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during alkylation or ring-opening reactions .

How can researchers design reproducible experiments for spirocyclic iodine derivatives?

Advanced Research Question

  • Standardized Protocols: Document reaction parameters (e.g., degassing solvents to prevent iodine oxidation) and replicate across multiple batches.
  • Reference Standards: Use certified materials (e.g., NIST-traceable alkanes) to calibrate instruments .
  • Statistical Validation: Apply ANOVA or t-tests to assess yield variability, as recommended in analytical chemistry guidelines .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Iodinated compounds can cause skin irritation (H315) and eye damage (H319) .
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • Waste Disposal: Collect iodine-containing waste separately for halogen-specific treatment .

How does the spirocyclic structure influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The spirocyclic scaffold imposes steric constraints, limiting accessibility to the iodine atom. Strategies to enhance reactivity include:

  • Microwave-Assisted Synthesis: Increase reaction efficiency by reducing steric hindrance through localized heating.
  • Ligand Design: Use bulky ligands (e.g., BrettPhos) to stabilize transition metals in Suzuki-Miyaura couplings .

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